N-(2,5-dimethoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine
Overview
Description
N-(2,5-dimethoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine is a heterocyclic compound that features a tetrazole ring fused to a quinoxaline core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with N-(2-iodophenyl)propiolamides, which undergo a tandem azide-alkyne cycloaddition followed by Ullmann C-N coupling to form the desired tetrazoloquinoxaline scaffold . The reaction conditions often include the use of eco-compatible catalysts and solvents to ensure a sustainable synthesis process .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, amine derivatives, and other functionalized heterocyclic compounds. These products can exhibit diverse biological activities, making them valuable for further research and development .
Scientific Research Applications
N-(2,5-dimethoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its anticancer properties and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis . The exact molecular pathways involved are still under investigation, but the compound’s structure allows it to interact with multiple targets, making it a versatile agent in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound also features a triazole ring fused to a quinoxaline core and exhibits similar biological activities, such as antimicrobial and antiviral properties.
[1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one: Another related compound with a triazole ring, known for its potential as an antimicrobial and anticancer agent.
Uniqueness
N-(2,5-dimethoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine is unique due to the presence of the dimethoxyphenyl group, which can enhance its biological activity and selectivity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile agent in various scientific research applications .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O2/c1-23-10-7-8-14(24-2)12(9-10)18-15-16-19-20-21-22(16)13-6-4-3-5-11(13)17-15/h3-9H,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZHEWXMHISPRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC3=CC=CC=C3N4C2=NN=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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